![molecular formula C19H19NO2S B11763564 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a morpholine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(Morpholin-4-ylmethyl)benzoic acid, which is then converted to its corresponding benzoyl chloride. This intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiobenzaldehyde moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its ability to interact with specific molecular targets. The morpholine ring can form hydrogen bonds with proteins, while the benzoyl and thiobenzaldehyde groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: This compound also features a morpholine ring and a benzoyl group, but with different substituents.
3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione: This compound has a similar morpholine ring but is connected to a benzothiazole moiety.
Uniqueness
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both a benzoyl group and a thiobenzaldehyde moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde, and how can reaction conditions be optimized for yield and purity?
Answer: The compound’s synthesis involves coupling morpholine-containing intermediates with thiobenzaldehyde derivatives. General Procedure B from Monatshefte für Chemie ( ) outlines a stepwise approach using triazine-based reagents and phenolic intermediates under controlled temperatures (0–25°C). Optimize yields by adjusting stoichiometry (e.g., 1.00 equiv. of triazine derivatives) and reaction time (monitored via TLC). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Validate purity using HPLC (as in , [Li et al., 2001]) with C18 columns and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR (¹H/¹³C): Confirm morpholine ring integration (δ ~3.6–3.8 ppm for N-CH₂) and thiobenzaldehyde’s aldehyde proton (δ ~10.2 ppm).
- FT-IR: Identify C=O stretch (~1680 cm⁻¹) from the benzoyl group and C=S stretch (~1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., compare with C14H14N2O2S derivatives in ). Cross-reference with databases to rule out isomeric impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the morpholine and thiobenzaldehyde moieties?
Answer:
- Comparative Analog Synthesis: Prepare analogs replacing morpholine with piperazine or thiobenzaldehyde with nitrobenzaldehyde (as in ’s substituted aldehyde library).
- Biological Assays: Test analogs against target enzymes (e.g., kinases or oxidoreductases) using kinetic assays (IC₅₀ determination).
- Statistical Modeling: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends. Ensure assay reproducibility via triplicate measurements and blinded controls .
Q. What computational methods are suitable for predicting the compound’s binding affinity to protein targets?
Answer:
- Molecular Docking (AutoDock Vina): Use X-ray crystal structures of target proteins (e.g., PDB entries) to model ligand-receptor interactions.
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand.
- Free Energy Perturbation (FEP): Quantify binding energy contributions of the morpholine’s nitrogen lone pair and thiobenzaldehyde’s sulfur atom. Validate predictions with experimental SPR (surface plasmon resonance) data .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., ’s J. Ethnopharmacol. and Eur. J. Med. Chem.) and assess variability via coefficient of variation (CV).
- Experimental Replication: Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize batch effects.
- Data Triangulation: Cross-validate using orthogonal methods (e.g., in vitro enzymatic vs. cell-based assays). Address outliers through Grubbs’ test (α = 0.05) .
Q. Methodological Challenges
Q. What strategies mitigate instability of the thiobenzaldehyde group during long-term storage?
Answer:
- Storage Conditions: Store at –20°C under argon in amber vials to prevent oxidation.
- Stabilizing Additives: Add 1% (w/v) BHT (butylated hydroxytoluene) to ethanol stock solutions.
- Stability Monitoring: Perform periodic HPLC-UV checks ( ’s method) to quantify degradation products (e.g., disulfides or oxidized aldehydes) .
Q. How can researchers design controls to confirm the compound’s specificity in mechanistic studies?
Answer:
- Negative Controls: Use morpholine-free analogs (e.g., 4-benzylbenzaldehyde) to isolate the thiobenzaldehyde’s role.
- Pharmacological Inhibitors: Co-treat with known inhibitors (e.g., wortmannin for PI3K pathways) to rule off-target effects.
- CRISPR Knockouts: Validate target engagement using cell lines lacking the putative receptor (e.g., CRISPR-Cas9-edited HEK293) .
Q. Data Presentation Guidelines
Q. What tabular formats are optimal for summarizing synthetic yields and spectroscopic data?
Example Table:
Entry | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
1 | 1:1.2 | 0 | 12 | 62 | 98.5 |
2 | 1:1.5 | 25 | 8 | 78 | 99.2 |
Properties
Molecular Formula |
C19H19NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-7-3-16(14-23)4-8-18)17-5-1-15(2-6-17)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2 |
InChI Key |
XERHSQIHSVHZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
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